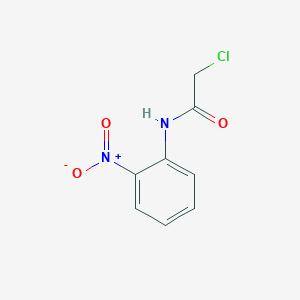

2-chloro-N-(2-nitrophenyl)acetamide

Übersicht

Beschreibung

2-chloro-N-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-nitrophenyl group and a chlorine atom is attached to the alpha carbon of the acetamide

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-(2-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial agents .

Mode of Action

This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . This interaction likely inhibits the normal function of the penicillin-binding protein, disrupting the synthesis of the bacterial cell wall and leading to cell lysis .

Biochemical Pathways

By inhibiting the penicillin-binding protein, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to cell lysis and the death of the bacteria .

Pharmacokinetics

A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to have anexcellent pharmacokinetic profile , indicating good parameters for oral use

Result of Action

The primary result of the action of this compound is the lysis of bacterial cells . By inhibiting the penicillin-binding protein and disrupting the synthesis of the bacterial cell wall, the compound causes the bacterial cells to lyse, or break apart . This leads to the death of the bacteria, making the compound potentially useful as an antibacterial agent .

Biochemische Analyse

Biochemical Properties

It has been suggested that the presence of the chloro atom in the molecule may improve its antibacterial activity

Cellular Effects

It is believed to have potential antibacterial activity against Klebsiella pneumoniae . The compound possibly acts on penicillin-binding protein, promoting cell lysis

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(2-nitrophenyl)acetamide is not yet fully elucidated. It is suggested that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

2-nitroaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain better control over reaction parameters such as temperature and pressure. The use of automated systems can also help in optimizing the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Reduction: Formation of 2-chloro-N-(2-aminophenyl)acetamide.

Hydrolysis: Formation of 2-nitroaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(2-nitrophenyl)acetamide serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity against specific pathogens.

Biological Studies

Research has indicated that this compound exhibits significant antibacterial activity, particularly against Klebsiella pneumoniae. The mechanism involves the inhibition of penicillin-binding proteins (PBPs), leading to bacterial cell lysis.

-

Minimum Inhibitory Concentration (MIC) :

Compound Bacterial Strain MIC (μg/mL) This compound Klebsiella pneumoniae 512

This demonstrates that the chloro group enhances the compound's antibacterial efficacy compared to related compounds without this substituent .

Materials Science

In materials science, this compound is utilized in the preparation of polymers and other materials with specific properties. Its chemical structure allows it to be incorporated into various polymer matrices, enhancing their mechanical and thermal properties.

Industrial Applications

This compound is also employed in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable building block in organic synthesis processes.

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria. The results indicated that this compound demonstrated superior activity against Klebsiella pneumoniae, with a significant reduction in viable cell counts over time when exposed to the compound:

- Time-Kill Kinetics : After treatment with the compound at its MIC concentration, a ≥3-log reduction in bacterial counts was observed within 10 hours, confirming its bactericidal action .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing potential anticancer properties:

| Compound | Cell Line | CC₅₀ (μM) |

|---|---|---|

| This compound | CEM (Leukemia) | 25 |

| K562 (Leukemia) | 30 | |

| MCF7 (Breast Cancer) | 22 |

These findings suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-chloro-N-(4-nitrophenyl)acetamide

- 2-chloro-N-(3-nitrophenyl)acetamide

- 2-chloro-N-(2-fluorophenyl)acetamide

Comparison

Compared to its analogs, 2-chloro-N-(2-nitrophenyl)acetamide exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning can influence its reactivity and binding affinity in biological systems. For instance, the ortho-nitro group can participate in intramolecular hydrogen bonding, affecting the compound’s overall stability and reactivity.

Biologische Aktivität

2-Chloro-N-(2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and cytotoxic applications. This article summarizes the findings from various studies, detailing its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro group and a nitrophenyl moiety attached to an acetamide backbone. Its chemical formula is CHClNO. The presence of the chloro and nitro substituents is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties.

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 512 µg/mL against Klebsiella pneumoniae, indicating its effectiveness compared to other related compounds .

- Time-Kill Kinetics : A time-kill study revealed that treatment with this compound resulted in a complete reduction of viable bacterial cells after 10 hours at the MIC concentration. This bactericidal effect was confirmed by a ≥3-log reduction in colony-forming units (CFU) .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Time to Kill (hours) | Mechanism of Action |

|---|---|---|---|

| Klebsiella pneumoniae | 512 | 10 | Inhibition of PBP enzyme leading to cell lysis |

Cytotoxicity and Genotoxicity

In addition to its antibacterial activity, the cytotoxic effects of this compound have been evaluated:

- Genotoxicity Tests : The compound exhibited low toxicity in oral mucosa cells, with more than 80% of cells remaining normal across various concentrations tested. Nuclear alterations were observed but were significantly lower than those in positive control groups treated with hydrogen peroxide .

Table 2: Genotoxicity Assessment Results

| Concentration (µg/mL) | Normal Cells (%) | Nuclear Alterations Observed |

|---|---|---|

| 100 | >80 | Karyolysis, Karyorrhexis |

| 500 | >80 | Karyolysis |

| 1000 | >80 | Karyorrhexis |

The antibacterial mechanism of this compound primarily involves the inhibition of penicillin-binding proteins (PBPs), which are essential for maintaining bacterial cell wall integrity. This inhibition leads to destabilization of the bacterial cell wall, resulting in cell lysis and death .

Case Studies and Research Findings

- Study on Antibacterial Activity : A comparative study indicated that the presence of the chloro atom in the compound enhanced its antibacterial potency against K. pneumoniae compared to its non-chloro counterpart .

- Cytotoxicity Evaluation : In vitro tests showed that while the compound is effective against bacteria, it maintains a relatively low level of cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index for potential applications in treating infections without significant harm to host cells .

- Docking Studies : Preliminary interaction studies indicated promising binding affinities to various biological targets, suggesting potential for further development as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVCPLQFJVURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906206 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-70-3 | |

| Record name | 10147-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the characteristic intramolecular interaction observed in 2-chloro-N-(2-nitrophenyl)acetamide?

A1: In this compound, the amide hydrogen atom participates in intramolecular hydrogen bonding. This interaction occurs with both the oxygen atom of the nitro group and the chlorine atom of the side chain. [] Interestingly, the carbonyl group (C=O) does not engage in hydrogen bonding. []

Q2: How does the conformation of this compound compare to similar compounds?

A2: Similar to 2-chloro-N-(2-chlorophenyl)acetamide, N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond in this compound adopts a syn conformation relative to the ortho-chloro substituent on the aromatic ring. [] This consistency in conformation is also reflected in the comparable bond parameters observed across these compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.